(3S)-3-(Pyrrolidin-1-YL)pyrrolidine
Description
Significance of Chiral Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Medicinal Chemistry
Chiral pyrrolidine scaffolds are fundamental building blocks in the development of new chemical entities with specific biological activities. nih.govnih.gov Their importance stems from several key features:
Stereochemical Control: The inherent chirality of the pyrrolidine ring allows for precise control over the three-dimensional arrangement of atoms in a molecule. This is critical for enantioselective interactions with biological targets such as enzymes and receptors. nih.govnih.gov
Structural Diversity: The pyrrolidine ring can be readily functionalized at various positions, enabling the creation of diverse molecular libraries for drug discovery and catalyst development. rsc.orgacs.org This versatility allows chemists to fine-tune the properties of the final compound.
Prevalence in Nature and Medicine: The pyrrolidine ring is a common motif in a wide array of natural products, particularly alkaloids, which often exhibit significant physiological effects. nih.gov Furthermore, this scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.govnih.gov
Catalytic Applications: Chiral pyrrolidine derivatives, including those inspired by the amino acid proline, are widely used as organocatalysts in asymmetric synthesis. rsc.org They facilitate the stereoselective formation of complex molecules with high efficiency and environmental friendliness. nih.gov
The pyrrolidine scaffold's non-planar, puckered conformation contributes to its ability to explore three-dimensional space, a desirable trait for molecular recognition in biological systems. nih.govnih.gov This structural feature, combined with the potential for multiple stereogenic centers, makes it a privileged scaffold in medicinal chemistry. nih.gov
Historical Context and Initial Characterization of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine Research
Key synthetic strategies for constructing the pyrrolidine ring include:
1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide with an alkene to form the five-membered ring, often with good control over stereochemistry. nih.govacs.org
Ring-Closing Metathesis: This powerful technique allows for the formation of the pyrrolidine ring from acyclic precursors.
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes can lead to the formation of the pyrrolidine ring.
From Chiral Precursors: The use of naturally occurring chiral molecules like amino acids provides a straightforward entry into enantiomerically pure pyrrolidine derivatives. nih.govmdpi.com
The characterization of this compound and its derivatives relies on standard analytical techniques in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 1-[(3S)-pyrrolidin-3-yl]pyrrolidine |
| CAS Number | 859282-12-5 |
Data sourced from PubChem CID 7176274 nih.gov
Table 2: Spectroscopic and Analytical Data for Characterization
| Technique | Expected Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Signals corresponding to the protons on both pyrrolidine rings, with distinct chemical shifts and coupling patterns due to the chiral center. |
| ¹³C NMR | Resonances for the eight carbon atoms, with their chemical shifts indicating their chemical environment (e.g., attached to one or two nitrogen atoms). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (140.1313 Da). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of the (S)-enantiomer from its (R)-counterpart, confirming enantiomeric purity. |
General expected outcomes based on standard analytical methods.
The ongoing research into chiral pyrrolidines continues to yield novel synthetic methodologies and applications, underscoring the enduring importance of this structural motif in chemistry. rsc.orgresearchgate.netnih.gov The development of efficient and scalable synthetic routes to compounds like this compound is crucial for their utilization in various research and development endeavors. rsc.orggoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLSTDPRQSZCQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428351 | |
| Record name | (S)-1,3'-Bipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859282-12-5 | |
| Record name | (3′S)-1,3′-Bipyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859282-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1,3'-Bipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3s 3 Pyrrolidin 1 Yl Pyrrolidine and Its Derivatives
Stereoselective Synthesis of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine
The creation of the chiral center in this compound with high enantiopurity is a primary challenge addressed by stereoselective synthesis. This involves methodologies that favor the formation of one enantiomer over the other.
Asymmetric Catalytic Approaches
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of pyrrolidine-based compounds. mappingignorance.org Organocatalysis and metal-catalyzed reactions are at the forefront of these efforts, offering atom-economical and efficient pathways. mappingignorance.orgnih.gov
One of the most prominent strategies is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.orgrsc.org This method is highly effective for constructing the pyrrolidine (B122466) ring with control over multiple stereocenters. mappingignorance.orgacs.org The reaction involves an azomethine ylide reacting with a dipolarophile, where the stereochemical outcome is dictated by a chiral catalyst. rsc.org Metal complexes, particularly those of copper(I) and silver(I), have been successfully employed to catalyze these cycloadditions, yielding highly enantiomerically enriched pyrrolidines. mappingignorance.org The choice of metal and ligand can influence the stereoselectivity, allowing for access to different diastereomers. organic-chemistry.org
Organocatalysis, using small organic molecules as catalysts, has also emerged as a vital strategy for the asymmetric synthesis of pyrrolidine derivatives. nih.govnih.gov Proline and its derivatives are often used as organocatalysts, facilitating reactions such as asymmetric aldol (B89426) and Michael additions, which can be key steps in the synthesis of chiral pyrrolidine building blocks. nih.govnih.gov
| Catalyst System | Reaction Type | Key Features | Reference |
| Cu(I) or Ag(I) with Chiral Ligands | 1,3-Dipolar Cycloaddition | High stereo- and regioselectivity, potential to form four new stereocenters. | mappingignorance.org |
| Proline-based Organocatalysts | Asymmetric Aldol/Michael Reactions | Environmentally friendly, metal-free, good for constructing chiral backbones. | nih.govnih.gov |
| Rhodium(I) Catalysis | 1,4-Addition | Fully diastereoselective addition to enantiopure enones. | nih.gov |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical yet reliable method for stereoselective synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of pyrrolidine derivatives, chiral auxiliaries derived from amino acids or other natural products can be employed. nih.gov For instance, N-tert-butanesulfinylimines, which are versatile chiral electrophiles, can be used to synthesize densely substituted pyrrolidines with high diastereoselectivity. nih.gov The sulfinyl group acts as a powerful chiral directing group, and its (S)-configuration can induce a specific absolute configuration in the final pyrrolidine product. nih.gov
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. While specific chemoenzymatic routes to this compound are not extensively documented in the provided results, the general principles can be applied. For example, hydrolases could be used for the kinetic resolution of a racemic mixture of a pyrrolidine precursor.
Diastereoselective Synthesis of Key Intermediates
In many synthetic routes, controlling the relative stereochemistry of multiple centers is as crucial as controlling the absolute stereochemistry. Diastereoselective synthesis aims to produce one diastereomer of a compound with multiple stereocenters in preference to others.
The 1,3-dipolar cycloaddition reactions mentioned earlier are often highly diastereoselective. nih.gov By carefully selecting the catalyst, reaction conditions, and substrates, it is possible to favor the formation of either the exo or endo cycloadduct. mappingignorance.org
Reductive amination is another key transformation that can be performed diastereoselectively. An optimized two-step reductive amination procedure has been described for the synthesis of pyrrolidinone-containing dipeptide analogues, achieving high yield and excellent diastereoselectivity. nih.govresearchgate.net Such strategies can be adapted for the synthesis of intermediates leading to this compound.
A cascade reaction involving a [3+2]-cycloaddition, ketenimine formation, rearrangement, and an Alder-ene cyclization has been developed to produce highly functionalized proline derivatives with high diastereoselectivity. nih.gov
| Method | Intermediate Type | Diastereoselectivity | Reference |
| 1,3-Dipolar Cycloaddition | Densely substituted pyrrolidines | High (e.g., >9:1 dr) | nih.gov |
| Reductive Amination | Pyrrolidinone-containing dipeptides | Excellent | nih.govresearchgate.net |
| Cascade Cyclization | Highly functionalized prolines | High | nih.gov |
Enantiomeric Resolution Techniques for this compound
When a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, enantiomeric resolution can be employed to separate a racemic mixture. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.
Classical resolution using chiral acids, such as tartaric acid or mandelic acid, is a common approach for resolving racemic amines. While specific examples for this compound are not detailed in the search results, this remains a viable and industrially applicable method.
Development of Scalable and Sustainable Synthetic Routes for this compound
Catalytic methods are inherently more sustainable than stoichiometric ones as the catalyst can, in principle, be used in small amounts and recycled. mappingignorance.org The development of highly efficient catalysts for asymmetric hydrogenations, for example, has enabled the scalable production of chiral intermediates. researchgate.net A reported synthesis of a key intermediate for a fluoroquinolone antibiotic involved a catalytic asymmetric hydrogenation with a chiral Ru(II) complex on a multi-gram scale, affording the product in good yield and high stereoselectivity. researchgate.net
The use of environmentally friendly solvents like water, where possible, also contributes to the sustainability of a synthetic process. nih.gov Furthermore, atom-economical reactions, such as cycloadditions, are preferred as they maximize the incorporation of atoms from the starting materials into the final product. mappingignorance.orgacs.org
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Chiroptical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is employed to assign the chemical shifts of all protons and carbons and to establish the connectivity between them.
Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment
Multi-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the two pyrrolidine (B122466) rings, allowing for the tracing of the proton network within each ring. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comyoutube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, simplifying the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comyoutube.com This technique is particularly useful for identifying the connectivity between the two pyrrolidine rings at the C3 and N1' positions and for assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. For this compound, NOESY can help determine the relative orientation of the two pyrrolidine rings.
A representative, though generalized, table of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and other experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| H2, H5 (Pyrrolidine-1-yl) | 2.5-2.8 | 47-50 | H2/H3, H4/H5 | C3', C5' |
| H3, H4 (Pyrrolidine-1-yl) | 1.7-1.9 | 23-26 | H2/H3, H3/H4, H4/H5 | C2', C5' |
| H2', H5' (Pyrrolidin-3-yl) | 2.8-3.2 | 50-55 | H2'/H3', H4'/H5' | C3', C4' |
| H3' (Pyrrolidin-3-yl) | 3.0-3.4 | 60-65 | H2'/H3', H3'/H4' | C2', C5', C2, C5 |
| H4' (Pyrrolidin-3-yl) | 1.9-2.2 | 30-35 | H3'/H4', H4'/H5' | C2', C3', C5' |
Chiral Solvating Agent (CSA) and Chiral Derivatizing Agent (CDA) NMR for Enantiomeric Purity
Determining the enantiomeric purity of a chiral compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis.
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to the separation of NMR signals for the two enantiomers, allowing for their quantification. For pyrrolidine-containing compounds, macrocyclic compounds like (18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective CSAs. researchgate.net The neutral amine analyte reacts with the acidic CSA to form ammonium (B1175870) and carboxylate ions, and the association of these ions facilitates chiral recognition. researchgate.net
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which inherently have different NMR spectra. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which can react with the secondary amine of the pyrrolidin-3-yl ring in this compound to form diastereomeric amides. The ¹⁹F NMR of these derivatives often shows baseline-separated signals for the two diastereomers, enabling high-precision determination of enantiomeric excess. rsc.org
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties
CD and ORD are chiroptical techniques that measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. wikipedia.org These techniques are highly sensitive to the stereochemical features of a molecule.
For this compound, the CD spectrum would be expected to show specific Cotton effects (positive or negative bands) corresponding to the electronic transitions of the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.
ORD measures the change in optical rotation as a function of wavelength. wikipedia.org An ORD spectrum of this compound would exhibit a plain curve at wavelengths away from an absorption band and show anomalous dispersion (a peak and a trough) in the region of a Cotton effect. Both CD and ORD are valuable for confirming the chiral nature of the molecule and can be used for qualitative and quantitative analysis of enantiomeric composition. Most biological molecules possess one or more chiral centers, making ORD and CD widely used techniques in organic chemistry and biochemistry. wikipedia.org
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.org It measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute stereochemistry.
For this compound, the experimental VCD spectrum would be compared with the theoretically calculated spectrum for the (S)-enantiomer. A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. nih.gov This method is particularly advantageous as it does not require crystallization or the use of derivatives.
X-ray Crystallography of this compound Salts and Co-crystals
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. mdpi.com While obtaining suitable crystals of the free base of this compound might be challenging, forming salts (e.g., with hydrochloric acid or a chiral acid) or co-crystals can facilitate crystallization.
A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously determine the absolute configuration of the stereogenic center at C3' by refining the Flack parameter. The crystal structure would also reveal the conformation of the two pyrrolidine rings and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
| Parameter | Description |
| Crystal System | The crystal system (e.g., orthorhombic, monoclinic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between the nuclei of bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
Computational Chemistry and Theoretical Investigations of 3s 3 Pyrrolidin 1 Yl Pyrrolidine
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3S)-3-(Pyrrolidin-1-YL)pyrrolidine, DFT calculations are essential for determining its most stable three-dimensional arrangement (ground state geometry) and understanding the distribution of electrons within the molecule.
Geometry optimization calculations, typically performed with functionals like B3LYP and a suitable basis set (e.g., 6-31G*), can predict key structural parameters. These calculations minimize the energy of the molecule to find its most stable conformation. The resulting data include bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the geometry around the chiral carbon and the two nitrogen atoms, as well as the orientation of the two pyrrolidine (B122466) rings relative to each other.
Electronic structure analysis derived from DFT provides insights into the molecule's properties. The distribution of electron density, for instance, highlights the nucleophilic nature of the nitrogen atoms due to their lone pairs. The calculation of the electrostatic potential surface maps regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. Frontier Molecular Orbitals (HOMO and LUMO) are also calculated to understand electronic transitions and reactivity.
Basic computed properties for this compound are available from public databases. researchgate.net
Table 1: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | PubChem researchgate.net |
| Molecular Weight | 140.23 g/mol | PubChem researchgate.net |
| Exact Mass | 140.131348519 Da | PubChem researchgate.net |
| XLogP3-AA | 0.5 | PubChem researchgate.net |
| Rotatable Bond Count | 1 | PubChem researchgate.net |
| Topological Polar Surface Area | 15.3 Ų | PubChem researchgate.net |
This table presents computationally derived data.
Conformational Analysis and Energy Landscapes of this compound
The non-planar nature of the five-membered pyrrolidine ring leads to a phenomenon known as pseudorotation, where the ring can adopt various low-energy conformations, primarily envelope (E) and twist (T) forms. nih.govresearchgate.net Since this compound contains two such rings, its conformational landscape is particularly complex.
Table 2: Illustrative Conformational Energy Data
| Conformer | Ring 1 Pucker | Ring 2 Pucker | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Twist (T) | Envelope (E) | 0.00 (Global Minimum) |
| 2 | Envelope (E) | Envelope (E) | +0.85 |
| 3 | Twist (T) | Twist (T) | +1.20 |
This table is illustrative, showing the types of data obtained from a conformational analysis. Actual values would require specific calculations.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions of this compound. These simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule's dynamic behavior to be observed over time.
Table 3: Insights from a Hypothetical MD Simulation Study
| Simulation Environment | Key Findings |
|---|---|
| Water Box | - Characterization of hydrogen bonding network with solvent. - Observation of conformational transitions between low-energy states. - Calculation of the radius of gyration to assess molecular compactness. |
This table outlines the potential insights that could be gained from MD simulations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be used to interpret experimental spectra or to confirm a proposed structure.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, usually coupled with DFT (e.g., B3LYP/6-311++G**). nih.govacs.org The calculations provide nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to help assign complex spectra and distinguish between isomers. arxiv.org
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrolidine-1 C2'/C5' | 2.5 - 2.7 | 50 - 52 |
| Pyrrolidine-1 C3'/C4' | 1.7 - 1.9 | 23 - 25 |
| Pyrrolidine-2 C2 | 2.8 - 3.1 | 58 - 60 |
| Pyrrolidine-2 C3 | 2.9 - 3.2 | 65 - 67 |
| Pyrrolidine-2 C4 | 1.9 - 2.2 | 30 - 33 |
This table provides illustrative chemical shift ranges based on typical values for similar structures. Actual values require specific calculations.
Circular Dichroism (CD) Spectra: As this compound is a chiral molecule, it will exhibit a Circular Dichroism (CD) spectrum, which measures the differential absorption of left and right circularly polarized light. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum. nih.govresearchgate.net The calculation simulates the electronic excitations of the molecule, yielding the wavelengths and rotational strengths of the CD bands (Cotton effects). By comparing the predicted spectrum with the experimental one, the absolute configuration (S in this case) of the chiral center can be unequivocally confirmed. nih.govbeilstein-journals.org
Quantum Chemical Studies on Reactivity and Reaction Mechanisms Involving this compound
Quantum chemical methods are invaluable for studying the reactivity of this compound. The two nitrogen atoms, with their lone pairs of electrons, are the primary centers of basicity and nucleophilicity. nih.gov
Computational studies can quantify this reactivity. Analysis of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) can predict where the molecule is most likely to react. The HOMO is typically localized on the nitrogen atoms, indicating their readiness to donate electrons in nucleophilic attacks. The electrostatic potential map further confirms these sites as regions of negative potential.
3s 3 Pyrrolidin 1 Yl Pyrrolidine As a Chiral Ligand and Organocatalyst in Asymmetric Synthesis
Design and Synthesis of Metal Complexes Incorporating Chiral Diamines
The synthesis of metal complexes with chiral diamine ligands is a cornerstone of asymmetric catalysis. Typically, these complexes are prepared by reacting the chiral diamine with a suitable metal precursor, such as a metal halide or an organometallic complex. researchgate.netresearchgate.net The design of these complexes often aims to create a well-defined chiral environment around the metal center, which is crucial for inducing enantioselectivity in catalytic reactions. nih.gov The rigidity and stereochemistry of the diamine ligand are key factors in determining the structure and subsequent catalytic activity of the metal complex. nih.gov
Coordination Chemistry and Stereoelectronic Properties of Chiral Diamine Ligands
The coordination of a chiral diamine to a metal center creates a chiral metal complex, which can exist as different stereoisomers. acs.org The stereoelectronic properties of the ligand, such as its steric bulk and electron-donating ability, play a critical role in controlling the geometry and reactivity of the catalyst. nih.gov These properties influence the binding of the substrate and the transition state energies of the catalytic cycle, ultimately dictating the enantiomeric excess of the product. For C2-symmetric ligands, the symmetrical nature can simplify the number of possible diastereomeric transition states, often leading to higher enantioselectivities. tcichemicals.com
Applications of Chiral Diamine Derivatives in Asymmetric Catalysis
Chiral diamine ligands are integral to a wide array of asymmetric catalytic reactions. Their versatility stems from their ability to form stable and effective catalysts with a variety of transition metals.
Enantioselective Hydrogenation, Alkylation, and C-C Coupling Reactions
Enantioselective Hydrogenation: Iridium and ruthenium complexes of chiral diamines are highly effective for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. nih.govnih.govacs.orgyoutube.com
Enantioselective Alkylation: Chiral diamines have been used as ligands in metal-catalyzed asymmetric alkylations, including the allylic alkylation of ketones and the alkylation of imines. nih.govrsc.orgchemrxiv.org These reactions are fundamental for creating new carbon-carbon bonds with stereocontrol.
C-C Coupling Reactions: Palladium complexes featuring chiral ligands are widely used in cross-coupling reactions to form C-C bonds. nih.govresearchgate.netnih.govrsc.orgrsc.org While research often focuses on phosphine (B1218219) ligands, nitrogen-based ligands like chiral diamines also play a role in this area.
Organocatalytic Transformations Mediated by Chiral Diamines
In addition to their use as ligands for metals, chiral diamines and their derivatives can function as organocatalysts. nih.gov They can activate substrates through the formation of chiral intermediates, such as iminium or enamine ions, or act as chiral Brønsted bases. nih.govyoutube.com This approach avoids the use of metals, offering a "greener" catalytic alternative. chemrxiv.orgchemrxiv.org
Reactivity, Functionalization, and Derivatization of 3s 3 Pyrrolidin 1 Yl Pyrrolidine
Exploration of Amine Reactivity and Nucleophilicity of the Pyrrolidine (B122466) Moieties
The chemical behavior of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine is dominated by the presence of its two amine functional groups: a secondary amine in one pyrrolidine ring and a tertiary amine in the other. These amines are the primary sites of reactivity, acting as bases and nucleophiles.
The nucleophilicity of pyrrolidines is a subject of extensive study, particularly in the context of their use as organocatalysts. nih.gov The Brønsted basicities of pyrrolidines are generally high, with pKₐH values (the pKₐ of the conjugate acid) in acetonitrile (B52724) typically ranging from 16 to 20. nih.gov This high basicity translates to strong nucleophilic character. However, the reactivity is not solely dependent on basicity; steric hindrance around the nitrogen atom plays a crucial role. nih.gov
Synthesis of N-Substituted and C-Substituted Derivatives
The functionalization of the this compound scaffold can be achieved at both the nitrogen and carbon atoms, leading to a diverse library of derivatives.
N-Substituted Derivatives: The secondary amine is a prime target for N-substitution. Standard synthetic methodologies can be employed to introduce a wide range of functional groups.
N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated to introduce new substituents. For instance, derivatives such as 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been synthesized and identified as potent antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-amido derivatives. These reactions are typically high-yielding and provide a means to introduce carbonyl-containing moieties. nih.gov
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form new N-alkylated products.
C-Substituted Derivatives: While less direct than N-substitution, methods exist to functionalize the carbon backbone of the pyrrolidine rings. Palladium-catalyzed reactions, for example, have been developed for the hydroarylation of N-alkyl pyrrolines to create 3-aryl pyrrolidines, which are valuable structures in medicinal chemistry. chemrxiv.orgresearchgate.net Although this applies to a precursor, similar strategies could be adapted. The synthesis of substituted pyrrolidines often begins from chiral precursors like proline or 4-hydroxyproline, highlighting the modularity of building these rings with desired substitutions. nih.gov
Table 1: Examples of Substituted Pyrrolidine Derivatives and Synthetic Approaches
| Derivative Type | Synthetic Method | Potential Substituents | Reference |
|---|---|---|---|
| N-Aryl Derivatives | Buchwald-Hartwig Amination | Phenyl, substituted phenyls, heteroaryls | nih.gov |
| N-Alkyl Derivatives | Reductive Amination / Direct Alkylation | Benzyl (B1604629), propyl, functionalized alkyl chains | researchgate.netepo.org |
| N-Acyl Derivatives | Acylation with acyl chlorides/anhydrides | Benzoyl, acetyl, complex amide structures | google.com |
| C-Aryl Derivatives | Palladium-Catalyzed Hydroarylation (of pyrroline (B1223166) precursors) | Aryl groups at C-3 position | chemrxiv.orgresearchgate.net |
Formation of Salts, Cocrystals, and Prodrugs for Specific Research Applications
Modification of the physicochemical properties of this compound can be achieved through the formation of salts, cocrystals, and prodrugs, which is a common strategy in pharmaceutical development to improve properties like solubility and stability.
Salt Formation: The basic nature of the two amine groups allows for straightforward reaction with various inorganic or organic acids to form stable crystalline salts. google.comgoogle.com The choice of the counter-ion can significantly influence the resulting salt's properties. Salt formation is a fundamental step in many synthetic processes for purification and handling of amine-containing compounds.
Cocrystal Formation: Beyond salts, pyrrolidine derivatives can be formulated into cocrystals. Cocrystals are multi-component crystals where the active ingredient and a neutral "coformer" are held together by non-covalent interactions, such as hydrogen bonds. mdpi.com This approach can modify physical properties without altering the chemical structure of the active molecule. nih.gov For instance, cocrystals of other active pharmaceutical ingredients have been successfully prepared using coformers like nicotinamide (B372718) or saccharin (B28170) to improve solubility. scielo.br Similar strategies could be applied to derivatives of this compound to screen for optimal solid-state forms for research.
Prodrugs: The secondary amine of this compound is an ideal handle for creating prodrugs. A prodrug is an inactive or less active derivative that is converted to the active form in the body. N-acylation to form amides or carbamates is a common prodrug strategy for amines. nih.gov These linkages can be designed to be cleaved by enzymes, releasing the parent amine. For example, an N-acyl derivative could be synthesized that would be stable until enzymatically hydrolyzed, a strategy used to control the release and targeting of a compound. nih.gov
Utilization of this compound as a Chiral Building Block in Multistep Synthesis
The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in approximately 60% of FDA-approved small molecule drugs. chemrxiv.orgresearchgate.net The defined (S)-stereochemistry at the C-3 position makes this compound a valuable chiral building block. nih.govmdpi.com Its incorporation into a larger molecule transfers its chirality, which is crucial for achieving selectivity towards biological targets like enzymes and receptors. nih.govnih.gov
The synthetic utility of chiral pyrrolidines is well-documented. They are used as key intermediates in the synthesis of a wide range of biologically active compounds, including inhibitors of neuronal nitric oxide synthase (nNOS) and various receptor antagonists. nih.govnih.gov The synthesis of complex molecules like Upadacitinib, for example, involves a chiral pyrrolidine core, specifically (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxamide. pharmaffiliates.com
The bifunctional nature of this compound, with its two distinct amine groups, allows it to be used as a chiral linker or scaffold. One amine can be used as an attachment point to one part of a target molecule, while the other can be functionalized separately to connect to another fragment, enabling the construction of complex, three-dimensional structures with precise stereochemical control. portico.orgsigmaaldrich.com
Advanced Analytical Methodologies for the Assessment of 3s 3 Pyrrolidin 1 Yl Pyrrolidine
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. nih.govsigmaaldrich.com Its application is crucial for determining the enantiomeric purity of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine, which is a critical quality attribute. nih.govnih.gov
Chiral Stationary Phase Selection and Method Optimization
The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP). eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantiorecognition capabilities for a wide range of chiral compounds, including pyrrolidine (B122466) derivatives. nih.govresearchgate.netepa.gov Specifically, cellulose tris(3,5-dichlorophenylcarbamate) and amylose tris[(S)-α-methylbenzylcarbamate] have shown high chiral recognition for pyrrolidin-2-one derivatives. researchgate.net
Method optimization involves a systematic investigation of various parameters to achieve the desired resolution between the enantiomers. Key parameters include the mobile phase composition (including the type and percentage of organic modifier), flow rate, and column temperature. For instance, in the separation of certain pyrrolidone derivatives, a mobile phase of carbon dioxide with methanol (B129727) as a co-solvent at a flow rate of 2 mL/min and a temperature of 40°C has been found to be effective. nih.gov The percentage of the organic modifier can significantly impact retention and resolution, with higher percentages sometimes leading to better results. nih.gov The use of additives in the mobile phase can also enhance enantioseparation. researchgate.net
For underivatized amino acids, which share some structural similarities with pyrrolidine derivatives in terms of having amino groups, macrocyclic glycopeptide-based CSPs like teicoplanin have proven successful. sigmaaldrich.com These CSPs are compatible with a wider range of mobile phases, including aqueous ones, making them suitable for polar and ionic compounds. sigmaaldrich.com
A typical approach to method development might involve screening different CSPs with a standard set of mobile phases. Once a promising CSP is identified, the mobile phase composition, including the ratio of organic solvents and the use of additives, is fine-tuned to maximize the resolution and peak shape. researchgate.net
Table 1: Exemplary Chiral HPLC Method Parameters for Pyrrolidine Derivatives
| Parameter | Condition | Source |
| Chiral Stationary Phase | Lux Cellulose-2 | nih.gov |
| Mobile Phase | CO2 / Methanol (85:15 v/v) | nih.gov |
| Flow Rate | 2 mL/min | nih.gov |
| Temperature | 40 °C | nih.gov |
| Detection | UV at 210 nm | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com In the context of this compound, GC-MS is invaluable for purity profiling and the detection of any volatile impurities that may be present from the synthesis or storage of the compound. nih.govthermofisher.com
The process involves introducing the sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint," allowing for the identification of the compounds.
For the analysis of pyrrolidine derivatives, the selection of an appropriate GC column and temperature program is crucial for achieving good separation of impurities. The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected-ion monitoring (SIM) mode for the sensitive and specific quantification of known impurities. nih.gov Derivatization techniques can also be employed to improve the volatility and chromatographic behavior of the analytes. nih.gov
The impurity profile obtained from GC-MS analysis provides a comprehensive picture of the purity of the this compound sample, ensuring that it meets the required quality standards.
Table 2: Potential Volatile Impurities in Pyrrolidine Synthesis
| Impurity | Potential Origin | Analytical Technique | Source |
| Pyrrolidine | Starting material or degradation product | GC-MS | chemicalbook.com |
| Solvent Residues (e.g., Toluene, Methanol) | Reaction or purification steps | GC-MS | rsc.org |
| By-products from side reactions | Synthesis process | GC-MS | researchgate.net |
Capillary Electrophoresis (CE) for Chiral Separations and Micro-Scale Analysis
Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample consumption. nih.govmdpi.com It is particularly well-suited for the analysis of chiral compounds like this compound, especially when only small sample quantities are available. sci-hub.box
In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. nih.govmdpi.com For the separation of pyrrolidine derivatives, cationic β-cyclodextrin derivatives have been shown to be effective chiral selectors. nih.gov
The optimization of a chiral CE method involves adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. The use of capillary coatings can also be employed to control the electroosmotic flow and improve separation performance. mdpi.com
CE provides a valuable alternative and complementary technique to chiral HPLC for the enantiomeric purity assessment of this compound.
Table 3: Parameters for Chiral Capillary Electrophoresis of Pyrrolidine Derivatives
| Parameter | Condition | Source |
| Chiral Selector | Mono-6-deoxy-6-pyrrolidine-β-cyclodextrin chloride (pyCDCl) | nih.gov |
| Background Electrolyte | Phosphate buffer | nih.gov |
| pH | 6.0 - 9.0 | nih.gov |
| Applied Voltage | 20 kV | sci-hub.box |
| Detection | UV | nih.gov |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct and accurate determination of the concentration and purity of a substance without the need for a reference standard of the analyte itself. researchgate.net This makes it a powerful tool for the characterization of this compound.
In qNMR, the signal intensity of a specific nucleus (typically ¹H) in the analyte is compared to the signal intensity of a certified internal standard of known concentration. The purity of the analyte can then be calculated based on the integral values of the respective signals. The choice of a suitable internal standard is critical and it should have a simple spectrum that does not overlap with the analyte's signals.
¹H NMR and ¹³C NMR spectra provide detailed structural information about the molecule, confirming the identity of this compound. chemicalbook.comresearchgate.net For quantitative purposes, specific, well-resolved protons in the ¹H NMR spectrum of the compound are chosen for integration. The accuracy of qNMR is highly dependent on experimental parameters such as relaxation delays, pulse angles, and proper data processing.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is crucial for the unambiguous identification of this compound and the characterization of any unknown impurities. nih.gov
HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio of an ion with accuracies in the sub-ppm range. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
In addition to exact mass measurements, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to elucidate the structure of the compound and its impurities. This fragmentation data serves as an additional layer of confirmation for the identity of this compound.
Role of 3s 3 Pyrrolidin 1 Yl Pyrrolidine in Complex Molecule and Natural Product Synthesis
Integration of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine as a Key Chiral Scaffold
The rigid, C2-symmetric structure of this compound makes it an attractive chiral scaffold for the synthesis of complex molecules. This stereochemical feature is crucial in asymmetric catalysis and as a template for introducing chirality in larger molecules. While specific examples detailing the use of this compound as a key chiral scaffold in the synthesis of complex molecules are not extensively documented in publicly available literature, the broader class of C2-symmetric vicinal diamines, to which it belongs, is widely employed. These scaffolds are known to form stable complexes with metal catalysts, creating a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.
The utility of such scaffolds lies in their ability to pre-organize reactive partners, thus lowering the activation energy of the desired stereoselective pathway. The two pyrrolidine (B122466) rings in this compound can coordinate to a metal center, and the substituents on the pyrrolidine rings can be modified to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its activity and selectivity for a specific reaction.
Synthetic Routes to Analogues and Homologues for Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. The synthesis of analogues and homologues of a lead compound is central to this process. For this compound, the synthesis of its derivatives allows for a systematic investigation of the impact of various functional groups on its properties.
A key strategy in generating diversity for SAR studies involves the modification of one of the pyrrolidine rings. For example, derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been synthesized and evaluated as selective noradrenaline reuptake inhibitors. In these studies, the benzamide (B126) portion of the molecule is systematically altered to probe the structural requirements for optimal biological activity.
Table 1: General Strategies for the Synthesis of this compound Analogues for SAR Studies
| Modification Site | Synthetic Transformation | Potential Functional Groups Introduced |
| Secondary Amine (NH of one pyrrolidine ring) | N-Alkylation | Alkyl chains, substituted benzyl (B1604629) groups |
| N-Acylation | Amides, carbamates, ureas | |
| N-Arylation | Substituted aryl or heteroaryl rings | |
| Pyrrolidine Ring Carbon Atoms | Functionalization of the pyrrolidine backbone (requires a suitable starting material with existing functional groups) | Hydroxyl, amino, or alkyl groups |
The data from SAR studies on such analogues can provide crucial insights into the pharmacophore, guiding the design of more potent and selective therapeutic agents.
Precursor in the Total Synthesis of Bioactive Alkaloids and Amine-Containing Natural Products
The pyrrolidine motif is a fundamental component of numerous bioactive alkaloids and other amine-containing natural products. The stereochemically defined structure of this compound makes it a potentially valuable starting material for the enantioselective synthesis of such compounds. By leveraging the existing chirality of the (3S)-pyrrolidine core, chemists can devise synthetic routes that efficiently construct complex natural product skeletons with high stereocontrol.
Although specific examples of the total synthesis of a named bioactive alkaloid or amine-containing natural product starting directly from this compound are not prominently featured in the scientific literature, the general strategy of utilizing chiral pyrrolidine building blocks is a cornerstone of modern synthetic organic chemistry. These building blocks serve as versatile starting points, with their functional groups providing handles for further chemical manipulation and ring-forming reactions to construct the target natural product.
For instance, the synthesis of various pyrrolizidine (B1209537) and indolizidine alkaloids often commences from chiral pyrrolidine derivatives. The inherent stereochemistry of the starting material is transferred to the final product, obviating the need for a separate and often challenging enantioselective step later in the synthesis. Given its C2-symmetric and diamine nature, this compound could, in principle, be a precursor to natural products possessing these structural features.
Mechanistic Biological Investigations of 3s 3 Pyrrolidin 1 Yl Pyrrolidine and Its Derivatives
Studies on Molecular Mechanisms of Receptor Binding and Ligand-Target Interactions
The interaction of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine derivatives with their biological targets is often characterized by specific binding modes within receptor pockets. The stereochemistry of the pyrrolidine (B122466) ring and its substituents plays a crucial role in determining the nature and potency of these interactions.
For instance, studies on estrogen receptor (ER) modulators have shown that the orientation of a methyl group on the pyrrolidine ring can dictate the pharmacological outcome. A 3-R-methylpyrrolidine substituent can promote a pure ERα antagonist and selective ER degrader (SERD) profile, which is beneficial for breast cancer treatment. nih.gov In contrast, a 3-S-methylpyrrolidine or an unsubstituted pyrrolidine may lead to different activity profiles. nih.gov This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of the ligand.
Similarly, in the context of G-protein coupled receptor 40 (GRP40) agonists developed for type 2 diabetes, a cis-4-CF3 substituent on the pyrrolidine scaffold was found to favor a pseudo-axial conformation of other groups. nih.gov This specific conformation is critical for the agonistic activity at the GRP40 receptor. nih.gov
Molecular docking studies have further elucidated these interactions. For example, in the development of spiro[pyrrolidine-3,3'-oxindoles] as potential anti-breast cancer agents, docking simulations with histone deacetylase 2 (HDAC2) confirmed probable binding interactions, identifying it as a potential target. nih.gov The ability of the pyrrolidine scaffold to properly orient functional groups for optimal interaction with amino acid residues in the binding site is a recurring theme in its role as a pharmacophore. nih.govsci-hub.se
Enzymatic Transformations and Metabolic Pathways of this compound in Biological Systems
The metabolic fate of this compound and its derivatives is influenced by various enzymatic transformations. The pyrrolidine ring itself can be a site of metabolic modification.
Common metabolic pathways for pyrrolidine-containing compounds include:
Oxidation: The pyrrolidine ring can undergo oxidation to form the corresponding pyrrolidone. researchgate.net
Hydroxylation: Hydroxylation can occur at various positions on the pyrrolidine ring, often followed by further oxidation. researchgate.net For instance, hydroxylation at the 2''-position of the pyrrolidine ring has been observed. researchgate.net
Ring Opening: The pyrrolidine ring can be opened to form corresponding carboxylic acids. researchgate.net
A study on the metabolism of PF-00734200, a dipeptidyl peptidase IV inhibitor containing a pyrrolidine moiety, revealed several metabolic pathways. nih.gov The primary route of metabolism was hydroxylation on the pyrimidine (B1678525) ring, catalyzed by CYP2D6 and CYP3A4. nih.gov Other pathways included amide hydrolysis, N-dealkylation, and scission of the pyrimidine ring. nih.gov Phase II metabolic pathways involved carbamoyl (B1232498) glucuronidation and glucosidation on the pyrrolidine nitrogen. nih.gov
The introduction of substituents can be a strategy to improve metabolic stability. For example, adding a methyl group at the C-3 position of the pyrrolidine ring can sterically hinder metabolic reactions, leading to better pharmacokinetic profiles. nih.gov
One-pot photoenzymatic synthesis routes have been developed for producing chiral N-Boc-protected 3-amino/hydroxypyrrolidines, demonstrating the utility of combining photochemical oxyfunctionalization with stereoselective enzymatic transamination or carbonyl reduction. acs.org
Cellular Uptake, Distribution, and Intracellular Target Engagement Mechanisms
The physicochemical properties of this compound derivatives, influenced by the pyrrolidine scaffold, govern their cellular uptake and distribution. The saturated nature of the pyrrolidine ring generally contributes to increased three-dimensionality and can impact properties like lipophilicity and membrane permeability. nih.gov
The absorption of pyrrolidine-containing drugs can be rapid. For example, PF-00734200 showed maximal plasma concentrations within an hour after oral administration in rats, dogs, and humans. nih.gov Once inside the cell, these compounds must engage with their intracellular targets.
The mechanism of target engagement is highly specific to the compound and its target. For spiro[pyrrolidine-3,3'-oxindoles], chemical proteomics identified HDAC2 and prohibitin 2 (PHB2) as potential intracellular targets. nih.gov The engagement with these targets is what presumably leads to their cytotoxic effects on cancer cells. nih.gov
The ability of pyrrolidine derivatives to act as selective androgen receptor modulators (SARMs) further illustrates intracellular target engagement. nih.gov By optimizing the structure, compounds with good bioavailability and potent androgen receptor agonistic activity have been developed. nih.gov
Elucidation of Structure-Activity Relationships from a Mechanistic Perspective (e.g., key pharmacophores)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives relates to their biological activity from a mechanistic standpoint. The pyrrolidine ring often serves as a key scaffold or pharmacophore. sci-hub.senih.gov
Key findings from SAR studies on pyrrolidine derivatives include:
Substituents on the Pyrrolidine Ring: The nature and position of substituents on the pyrrolidine ring are critical. In a series of pyrrolidine pentamine derivatives that inhibit aminoglycoside 6'-N-acetyltransferase type Ib, alterations at the R1 position, specifically the presence and distance of an S-phenyl moiety, were found to be essential for inhibitory activity. nih.gov Truncations to the molecule generally result in a loss of activity. nih.gov
Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents can dramatically influence activity. As mentioned earlier, the R/S configuration at the 3-position of the pyrrolidine ring can switch a compound's activity from an ER agonist to a pure antagonist. nih.gov
Aromatic Substituents: For 3-aryl pyrrolidines, the nature of the aryl group significantly impacts biological activity. researchgate.net In some cases, electron-donating or weak electron-withdrawing groups on a phenyl ring attached to the pyrrolidine scaffold showed higher cytotoxic effects against cancer cells. nih.gov
The following table summarizes the impact of structural modifications on the activity of certain pyrrolidine derivatives:
| Compound/Series | Structural Modification | Impact on Biological Activity | Reference |
| Pyrrolidine Pentamine Derivatives | Alterations at the R1 position (S-phenyl moiety) | Reduced inhibitory activity against AAC(6')-Ib | nih.gov |
| Estrogen Receptor Modulators | 3-R-methylpyrrolidine vs. 3-S-methylpyrrolidine | Switches from agonist to pure antagonist profile | nih.gov |
| GRP40 Agonists | cis-4-CF3 substituent on the pyrrolidine ring | Favors pseudo-axial conformation, essential for agonism | nih.gov |
| Spiro[pyrrolidine-3,3'-oxindoles] | Electron-donating or weak EWGs on the phenyl ring | Higher MCF-7 cell growth inhibition | nih.gov |
Future Research Avenues and Emerging Applications of 3s 3 Pyrrolidin 1 Yl Pyrrolidine
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure pyrrolidine (B122466) derivatives is a significant focus in organic chemistry, given their prevalence in biologically active molecules and organocatalysts. nih.govnih.gov Future research is actively pursuing more efficient and highly stereoselective routes to (3S)-3-(Pyrrolidin-1-YL)pyrrolidine and its derivatives.
One promising approach involves the use of [3+2] cycloaddition reactions. For instance, a method for the stereoselective synthesis of densely substituted pyrrolidines has been developed using a cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. chemistryviews.org This method allows for the creation of up to four stereogenic centers in the pyrrolidine ring with good to excellent control over the stereochemistry. chemistryviews.org Such strategies could be adapted for the synthesis of complex pyrrolidine structures, including those related to this compound.
Another key area of development is the use of palladium-catalyzed reactions. A broad-scope, palladium-catalyzed hydroarylation process has been reported for the synthesis of 3-aryl pyrrolidines. researchgate.netchemrxiv.org While this method focuses on N-alkyl pyrrolines, the underlying principles of controlling reactivity and selectivity could inspire new pathways to functionalized this compound derivatives. researchgate.netchemrxiv.org
Furthermore, the stereoselective synthesis of pyrrolidine-containing drugs and their precursors often relies on starting materials from the chiral pool, such as proline, or the cyclization of acyclic precursors. mdpi.com Research into novel cyclization strategies and the functionalization of existing chiral pyrrolidine cores will continue to be crucial for accessing a wider range of derivatives of this compound. mdpi.com
Exploration of New Catalytic and Material Science Applications
The inherent chirality and structural features of this compound make it a prime candidate for applications in asymmetric catalysis and material science. Chiral pyrrolidines are well-established as effective organocatalysts for a variety of chemical transformations. nih.gov
The development of novel pyrrolidine-based organocatalysts is an ongoing area of research. nih.gov Derivatives of this compound could be designed to act as catalysts in reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, where precise control of stereochemistry is essential. The two pyrrolidine rings could offer unique steric and electronic properties, leading to new catalytic activities and selectivities.
In the realm of material science, chiral diamines are valuable components for creating advanced functional materials. nih.gov The ability of chiral molecules to self-assemble into ordered structures is a key principle in the development of supramolecular polymers and other complex architectures. nih.govwur.nl The stereochemistry of this compound can direct the formation of specific three-dimensional arrangements, leading to materials with tailored optical, electronic, or recognition properties. acs.org
Integration with Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction
Potential as a Precursor for Advanced Functional Materials and Supramolecular Structures
The unique structure of this compound makes it an excellent precursor for the construction of advanced functional materials and intricate supramolecular assemblies. The transfer of chirality from the molecular level to the macroscopic scale is a key goal in materials science, enabling the creation of materials with unique chiroptical properties and recognition capabilities. nih.govacs.org
The two nitrogen atoms in this compound can act as hydrogen bond acceptors or donors, facilitating the formation of well-defined, self-assembled structures through non-covalent interactions. nih.govresearchgate.net This can lead to the creation of chiral supramolecular polymers, gels, and other organized systems. nih.govwur.nl The handedness of these assemblies can be directly controlled by the stereochemistry of the starting diamine. acs.org
The potential applications for such materials are vast, ranging from chiral sensing and asymmetric catalysis to the development of novel optical and electronic devices. researchgate.net By incorporating this compound into larger molecular frameworks, researchers can design and synthesize materials with precisely controlled architectures and functionalities, opening up new frontiers in materials science.
Q & A
Q. What are the optimal synthetic routes for (3S)-3-(Pyrrolidin-1-YL)pyrrolidine, considering stereochemical control?
Methodological Answer: Synthesizing this compound requires enantioselective strategies to ensure stereochemical fidelity. Key steps include:
- Ring Formation : Cyclization of γ-amino ketones or aldehydes using chiral catalysts (e.g., proline-derived organocatalysts) to establish the (3S)-configuration .
- Functionalization : Alkylation or sulfonylation of the pyrrolidine nitrogen under basic conditions (e.g., K₂CO₃/DMF) to introduce substituents .
- Purification : Chiral HPLC or recrystallization to isolate the enantiopure product (>99% ee) .
Q. How can researchers characterize the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., using Cu-Kα radiation) .
- Circular Dichroism (CD) : Compare experimental spectra with computed CD curves for stereochemical validation .
Note : Contradictions in NMR data (e.g., unexpected coupling constants) may arise from conformational flexibility; dynamic NMR or DFT calculations can resolve ambiguities .
Advanced Research Questions
Q. What strategies are effective in modulating the biological activity of this compound derivatives through structural modifications?
Methodological Answer:
- Functional Group Addition : Introduce trifluoromethyl groups to enhance metabolic stability via SNAr reactions (e.g., using CF₃I in DCM) .
- Ring Hybridization : Fuse with pyridine or indole moieties to target neurotransmitter receptors (e.g., dopamine D₂) .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines during multi-step syntheses .
Case Study :
A derivative with a 4-fluorophenylsulfinyl group exhibited 10-fold higher binding affinity to serotonin receptors than the parent compound due to enhanced hydrogen bonding .
Q. How can contradictory data in receptor binding assays involving this compound be resolved?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Varying pH or ionic strength alters protonation states. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4) .
- Receptor Isoforms : Test selectivity across subtypes (e.g., α₁ vs. α₂ adrenergic receptors) using knockout cell lines .
- Orthogonal Validation : Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm activity .
Q. Data Analysis Workflow :
Perform dose-response curves (IC₅₀) under standardized conditions.
Use molecular dynamics (MD) simulations to predict binding poses .
Validate with site-directed mutagenesis of critical receptor residues .
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .
- Docking Studies : AutoDock Vina or Schrödinger Glide for binding affinity predictions against targets (e.g., NMDA receptors) .
- QSAR Models : Build regression models using descriptors like polar surface area (PSA) to optimize bioavailability .
Example :
A QSAR model for pyrrolidine-based inhibitors of acetylcholinesterase achieved R² = 0.89 using PSA and H-bond donor counts as predictors .
Q. How can researchers address low yields in asymmetric syntheses of this compound?
Methodological Answer:
- Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s thiourea) to improve enantiomeric excess .
- Solvent Effects : Use aprotic solvents (e.g., THF) to stabilize transition states .
- Additives : Add molecular sieves to scavenge water in moisture-sensitive reactions .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Racemization during workup | Quench reactions at low temps (−20°C) | |
| Poor diastereoselectivity | Switch to bulkier protecting groups (e.g., TBS) |
Q. What are the implications of pyrrolidine ring puckering on the compound’s biological activity?
Methodological Answer:
- Conformational Analysis : Use NMR NOE experiments or DFT calculations to identify dominant puckered states (e.g., envelope vs. twist) .
- Activity Correlation : Derivatives with a C3-endo puckering show higher affinity for G-protein-coupled receptors due to better shape complementarity .
Example :
A study found that (3S)-configured pyrrolidines in a twist conformation inhibited β-secretase 40% more effectively than planar analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
